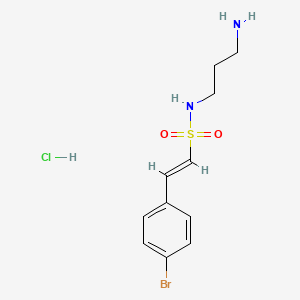
(E)-N-(3-Aminopropyl)-2-(4-bromophenyl)ethenesulfonamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(3-Aminopropyl)-2-(4-bromophenyl)ethenesulfonamide;hydrochloride, commonly known as ABP-688, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a chemical compound that has been studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, schizophrenia, and depression.
Mécanisme D'action
ABP-688 acts as a selective antagonist of the (E)-N-(3-Aminopropyl)-2-(4-bromophenyl)ethenesulfonamide;hydrochloride receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. The this compound receptor plays a key role in regulating synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to experience. By blocking the activity of the this compound receptor, ABP-688 reduces the excitability of neurons and promotes neuroprotection.
Biochemical and Physiological Effects:
ABP-688 has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the levels of pro-inflammatory cytokines in the brain, which can contribute to neurodegeneration. Additionally, ABP-688 has been shown to increase the levels of BDNF in the brain, which can promote neurogenesis and neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ABP-688 in lab experiments is its high selectivity for the (E)-N-(3-Aminopropyl)-2-(4-bromophenyl)ethenesulfonamide;hydrochloride receptor, which allows for precise targeting of this receptor. Additionally, ABP-688 has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of using ABP-688 is its relatively low potency compared to other this compound antagonists, which may limit its effectiveness in certain experimental paradigms.
Orientations Futures
There are several future directions for research on ABP-688. One direction is to further investigate its potential therapeutic applications in neurological disorders such as Parkinson's disease, schizophrenia, and depression. Another direction is to explore its effects on other neurotransmitter systems, such as the glutamatergic and dopaminergic systems. Additionally, future research could focus on developing more potent and selective (E)-N-(3-Aminopropyl)-2-(4-bromophenyl)ethenesulfonamide;hydrochloride antagonists based on the structure of ABP-688.
Méthodes De Synthèse
The synthesis of ABP-688 involves a multistep process that begins with the reaction of 4-bromobenzaldehyde with 3-aminopropylsulfonamide to form the intermediate 4-bromo-N-(3-aminopropyl)benzamide. This intermediate is then reacted with ethyl 2-bromoacetate to produce the ethyl ester of 2-(4-bromophenyl)-N-(3-aminopropyl)benzamide. The final step involves the hydrolysis of the ester to form ABP-688 in its hydrochloride salt form.
Applications De Recherche Scientifique
ABP-688 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, where it reduces the loss of dopaminergic neurons in the substantia nigra. ABP-688 has also been studied for its potential use in the treatment of schizophrenia, where it has been shown to improve cognitive function and reduce positive symptoms in animal models. Additionally, ABP-688 has been studied for its potential use in the treatment of depression, where it has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Propriétés
IUPAC Name |
(E)-N-(3-aminopropyl)-2-(4-bromophenyl)ethenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S.ClH/c12-11-4-2-10(3-5-11)6-9-17(15,16)14-8-1-7-13;/h2-6,9,14H,1,7-8,13H2;1H/b9-6+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLRROMWWBQRIG-MLBSPLJJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CS(=O)(=O)NCCCN)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/S(=O)(=O)NCCCN)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

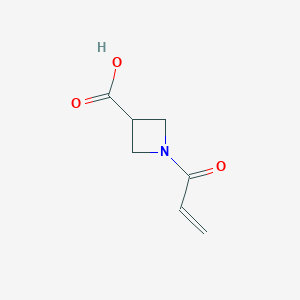
![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2976529.png)


![1,3-dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B2976535.png)
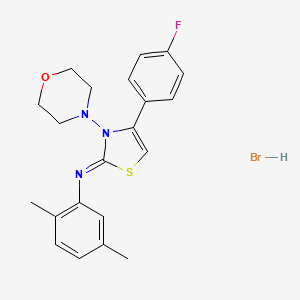

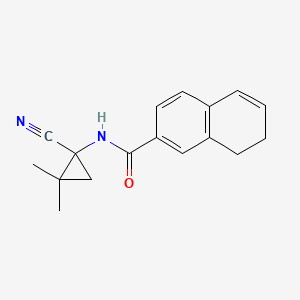

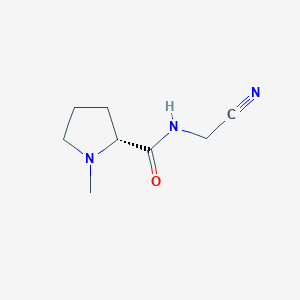
amine](/img/structure/B2976547.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2976548.png)

![N-(2,5-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2976550.png)